molecular formula C16H23ClN2O4 B6210318 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide CAS No. 379254-65-6

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B6210318
CAS No.: 379254-65-6
M. Wt: 342.82 g/mol
InChI Key: NTCBHODNDCAGFP-UHFFFAOYSA-N
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Description

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide (CAS 379254-65-6) is a chemical compound with a molecular formula of C16H23ClN2O4 and a molecular weight of 342.82 g/mol . This acetamide derivative features a morpholino group and diethoxy substituents on its phenyl ring, a structure that designates it as a valuable intermediate in organic synthesis and medicinal chemistry research . The reactive chloroacetamide group allows for further functionalization, making it a versatile building block for the development of more complex molecules, particularly in the exploration of new pharmacologically active compounds . This product is intended for research and development purposes only and is not classified for human, veterinary, or therapeutic use. Researchers can procure this compound in quantities ranging from 50mg to 5g to suit their specific experimental scales .

Properties

CAS No.

379254-65-6

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

2-chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C16H23ClN2O4/c1-3-22-14-10-13(19-5-7-21-8-6-19)15(23-4-2)9-12(14)18-16(20)11-17/h9-10H,3-8,11H2,1-2H3,(H,18,20)

InChI Key

NTCBHODNDCAGFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)CCl)OCC)N2CCOCC2

Purity

98

Origin of Product

United States

Preparation Methods

Direct Acylation of 2,5-Diethoxy-4-(morpholin-4-yl)aniline

The most widely reported method involves the reaction of 2,5-diethoxy-4-(morpholin-4-yl)aniline with 2-chloroacetyl chloride under basic conditions. This one-step procedure proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of chloroacetyl chloride.

Representative Procedure :
A solution of 2,5-diethoxy-4-(morpholin-4-yl)aniline (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) is cooled to 0°C. Triethylamine (TEA, 12 mmol) is added dropwise, followed by 2-chloroacetyl chloride (12 mmol). The mixture is stirred at room temperature for 6–8 hours, after which the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol to yield white crystals (72–78%).

Key Optimization Parameters :

  • Base Selection : TEA outperforms inorganic bases (e.g., NaHCO₃) due to superior solubility in DCM.

  • Temperature Control : Reactions conducted below 5°C minimize side products like bis-acylated derivatives.

Table 1: Comparative Analysis of Direct Acylation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
TEADCM25678
NaHCO₃THF25865
PyridineDCM0→251068

Stepwise Synthesis via Intermediate Halogenation

An alternative route involves constructing the morpholine-substituted aromatic ring prior to acylation. This method is advantageous for scalability and purity control.

Step 1: Synthesis of 4-(Morpholin-4-yl)-2,5-diethoxybenzeneamine
2,5-Diethoxy-4-nitroaniline is subjected to catalytic hydrogenation (H₂, Pd/C) to yield 2,5-diethoxybenzene-1,4-diamine. Subsequent nucleophilic aromatic substitution with morpholine in the presence of K₂CO₃ at 120°C affords the morpholine-substituted aniline intermediate.

Step 2: Chloroacetylation
The intermediate is treated with 2-chloroacetyl chloride under conditions analogous to Section 1.1, yielding the target compound in 82% isolated yield after column chromatography.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

The IR spectrum of the title compound exhibits characteristic absorption bands:

  • N–H Stretch : 3320 cm⁻¹ (broad, amide NH).

  • C=O Stretch : 1665 cm⁻¹ (amide carbonyl).

  • C–Cl Stretch : 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.35 (t, J = 7.0 Hz, 6H, OCH₂CH₃).

  • δ 3.15–3.25 (m, 4H, morpholine N–CH₂).

  • δ 3.70–3.85 (m, 4H, morpholine O–CH₂).

  • δ 4.10 (q, J = 7.0 Hz, 4H, OCH₂CH₃).

  • δ 7.25 (s, 1H, ArH).

  • δ 8.45 (s, 1H, NH).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 14.1 (OCH₂CH₃).

  • δ 44.3 (morpholine N–CH₂).

  • δ 66.5 (morpholine O–CH₂).

  • δ 112.4–152.8 (aromatic carbons).

  • δ 165.2 (C=O).

Reaction Mechanism and Side Product Analysis

The acylation proceeds via a two-step mechanism:

  • Deprotonation : TEA abstracts a proton from the aniline’s NH₂ group, generating a nucleophilic amine.

  • Acyl Transfer : The amine attacks 2-chloroacetyl chloride, displacing chloride and forming the acetamide bond.

Common Side Products :

  • Bis-Acylated Derivative : Forms if excess 2-chloroacetyl chloride is used.

  • Hydrolysis Product : 2-Hydroxy-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide, observed in aqueous workup conditions.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and DCM are recoverable via distillation, reducing environmental impact.

Catalytic Innovations

Recent studies propose using immobilized lipases (e.g., Candida antarctica lipase B) to catalyze the acylation in non-aqueous media, achieving 89% yield at 50°C .

Chemical Reactions Analysis

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

a) N-[2,5-Diethoxy-4-(4-Morpholinyl)Phenyl]-2-(4-Quinazolinyloxy)Acetamide
  • Molecular Formula : C₂₄H₂₈N₄O₅
  • Key Features : Replaces the chloro group with a quinazolinyloxy moiety.
  • This modification shifts activity from anticancer (Bcl-2 inhibition) to kinase-targeted therapies .
b) N-(4-Amino-Phenyl)-2-Morpholin-4-yl-Acetamide
  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Key Features : Lacks ethoxy groups and chlorine but retains the morpholine-acetamide core.
  • Significance : The primary amine group enables conjugation with fluorescent tags or prodrug strategies, highlighting versatility in drug design .
c) 2-(1-Adamantyl)-N-[2,5-Diethoxy-4-(4-Morpholinyl)Phenyl]Acetamide
  • Molecular Formula : C₂₅H₃₄N₂O₄
  • Key Features : Substitutes chlorine with a bulky adamantyl group.

Chloroacetamide Herbicides

Chloroacetamides are widely used as herbicides. Key comparisons include:

Compound Molecular Formula Substituents Use Reference
Target Compound C₁₆H₂₂ClN₂O₄ 2,5-Diethoxy, 4-morpholinyl Research (Anticancer)
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethyl, methoxymethyl Herbicide
Metolachlor C₁₅H₂₂ClNO₂ 2-Ethyl-6-methyl, 2-methoxy-1-methylethyl Herbicide
  • Structural Insights : The target compound’s morpholine and ethoxy groups differentiate it from herbicidal analogs, which prioritize lipophilic alkyl chains for soil retention and weed membrane penetration.

Heterocyclic Chloroacetamides

a) 2-Chloro-N-(5-Phenyl-[1,3,5]-Oxadiazol-2-yl)-Acetamide
  • Molecular Formula : C₁₀H₇ClN₄O₂
  • Key Features : Oxadiazole ring replaces morpholine.
  • Significance : The oxadiazole’s electron-deficient nature enhances metabolic stability, favoring antimicrobial applications .
b) 2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Key Features : Pyrazolone and dichlorophenyl groups.
  • Significance : The pyrazolone ring enables metal coordination, suggesting utility in catalysis or metallodrugs .

Physicochemical and Reactivity Comparisons

Property Target Compound Alachlor 2-(4-Quinazolinyloxy) Analog
Molecular Weight 348.81 269.77 452.51
LogP (Predicted) 2.5–3.0 3.1 4.2
Reactive Site Chloroacetamide Chloroacetamide Quinazolinyloxy
Key Applications Anticancer Herbicide Kinase Inhibition
  • Reactivity : The target’s chlorine is more electrophilic than alachlor’s due to electron-donating ethoxy groups, favoring nucleophilic substitution in drug conjugates.
  • Solubility : Ethoxy groups improve aqueous solubility compared to alkyl-chain herbicidal analogs.

Biological Activity

2-Chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a chloro group, diethoxy groups, and a morpholine ring attached to a phenylacetamide backbone. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

PropertyValue
CAS Number 379254-65-6
Molecular Formula C16H23ClN2O4
Molecular Weight 342.82 g/mol
IUPAC Name 2-chloro-N-(2,5-diethoxy-4-(morpholin-4-yl)phenyl)acetamide
Purity 98%

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors, potentially leading to various biological effects. Although the precise pathways and targets are still under investigation, it is hypothesized that it may inhibit key enzymes or interfere with cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibacterial agents.
  • Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cells in vitro. Its mechanism may involve the induction of apoptosis in cancerous cells and inhibition of tumor growth.
  • Neuroprotective Effects : Given the presence of the morpholine ring, there is interest in evaluating its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • A study on related morpholine derivatives demonstrated significant anticancer activity against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy.
  • Research on topoisomerase II inhibitors has highlighted the importance of specific structural features in enhancing drug potency and selectivity against cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
2-Chloro-N-(2,5-diethoxyphenyl)acetamideLacks morpholine ringModerate antimicrobial activity
2-Chloro-N-(2,5-diethoxy-4-piperidinyl)acetamideContains piperidine instead of morpholineDifferent pharmacological profile
2-Chloro-N-(4-morpholinophenyl)acetamideSimilar structure but different substituentsPotentially lower anticancer activity

Q & A

Q. Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (CDCl₃) confirm substituent positions, e.g., morpholine ring protons at δ 3.31–3.55 ppm and acetamide carbonyl at δ 168.0–169.8 ppm .
  • X-ray diffraction : SHELX programs resolve crystal packing and hydrogen-bonding motifs (e.g., R₂₂(10) dimer formation via N–H···O bonds). Lattice parameters (e.g., monoclinic P2₁/c) and dihedral angles (e.g., 80.7° between aryl rings) are critical .

Advanced: How can electrochemical methods like Tafel analysis elucidate its corrosion inhibition properties?

Q. Answer :

  • Experimental setup : Potentiodynamic polarization in 0.1 M HCl at 100 ppm inhibitor concentration, using carbon steel electrodes .
  • Data interpretation : Corrosion current density (icorri_{corr}) and inhibition efficiency (η%\eta\%) are calculated from Tafel slopes. Competitive adsorption (Langmuir isotherm) between morpholine/ethoxy groups and chloride ions explains protective layer formation .

Advanced: What bioactivity mechanisms are hypothesized for structurally related acetamides, and how can they guide research on this compound?

Q. Answer :

  • Anticancer activity : Analogous compounds (e.g., N-(4-chlorophenyl) derivatives) inhibit kinase signaling (e.g., PI3K/AKT) and induce apoptosis in drug-resistant cells .
  • Inflammation modulation : Morpholine-containing acetamides suppress COX-2 and TNF-α via NF-κB pathway interference .
  • Validation : Target binding assays (SPR, ITC) and in vitro cytotoxicity screens (MTT assay) are recommended .

Advanced: How can molecular docking predict interactions between this compound and protein targets?

Q. Answer :

  • Protocol : Use AutoDock Vina with high-resolution protein structures (PDB). Focus on residues critical for catalytic activity (e.g., Ser/Thr kinases).
  • Case study : Docking of similar acetamides into EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Advanced: What strategies improve solubility and stability for in vivo studies?

Q. Answer :

  • Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes enhance aqueous solubility.
  • Derivatization : Introduce sulfonate or phosphate groups to the morpholine ring while retaining bioactivity .

Advanced: How do structural analogs inform SAR studies for this compound?

Q. Answer :

Analog Modification Impact on Activity
2-Chloro-N-(4-fluorophenyl)acetamideFluorine substitutionIncreased metabolic stability
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamideBulky aryl groupsEnhanced kinase selectivity
Ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetateEsterificationReduced cytotoxicity

Advanced: What crystallographic challenges arise during refinement, and how are they addressed?

Q. Answer :

  • Disorder : Ethoxy/morpholine groups may exhibit positional disorder. Use SHELXL’s PART and SUMP instructions to model partial occupancy .
  • Hydrogen bonding : Weak C–H···O interactions require high-resolution data (<1.0 Å). Apply restraints to H-atom thermal parameters .

Advanced: What degradation pathways are predicted under physiological conditions?

Q. Answer :

  • Hydrolysis : Acetamide cleavage at pH > 7.5, monitored via HPLC-UV (λ = 254 nm).
  • Oxidative stress : Morpholine ring oxidation to sulfoxide derivatives (LC-MS/MS analysis) .

Advanced: How can QSAR models guide the design of more potent derivatives?

Q. Answer :

  • Descriptors : LogP, polar surface area, and H-bond donor/acceptor counts correlate with bioavailability.
  • Case study : A QSAR model for morpholine acetamides (R² = 0.89) identified electron-withdrawing substituents (e.g., nitro groups) as enhancers of kinase inhibition .

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